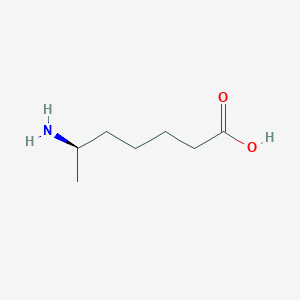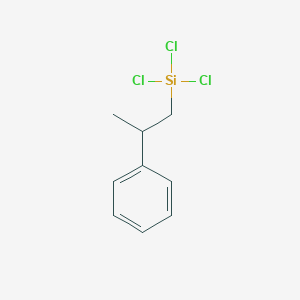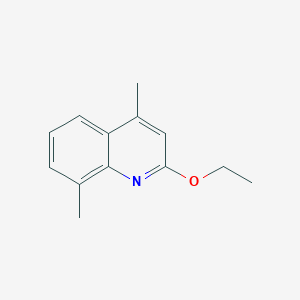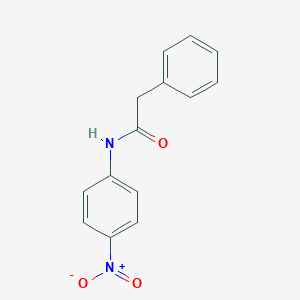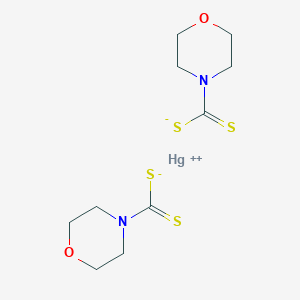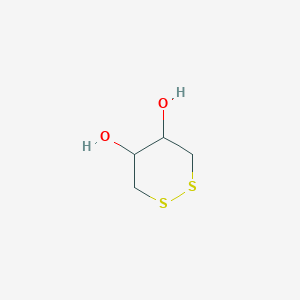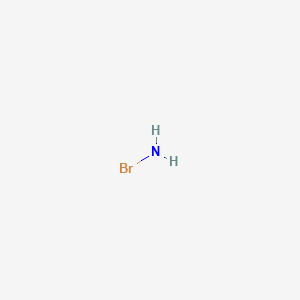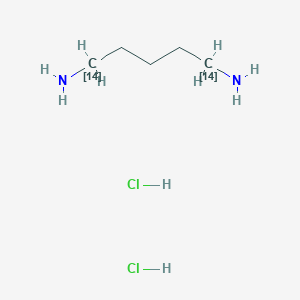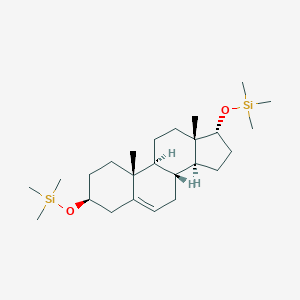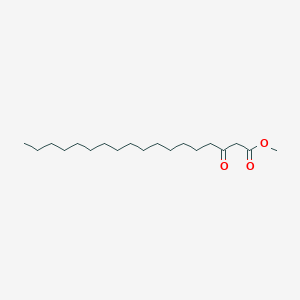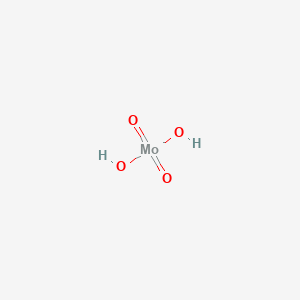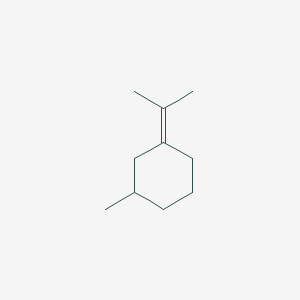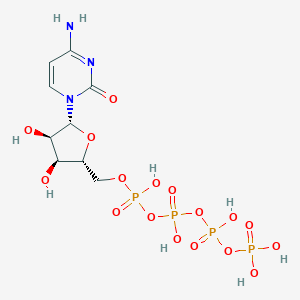
Cytidine 5'-tetraphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 5'-tetraphosphate, also known as CTP, is a vital nucleotide that plays a crucial role in various biological processes. It is a building block of RNA and DNA and is also involved in the synthesis of phospholipids, which are essential components of cell membranes. CTP is synthesized from cytidine triphosphate (CTP) by the enzyme CTP synthase.
Mecanismo De Acción
Cytidine 5'-tetraphosphate acts as a substrate for various enzymes involved in the synthesis of RNA, DNA, and phospholipids. It is also involved in the regulation of gene expression by controlling the activity of RNA polymerase, which is responsible for the transcription of genes.
Efectos Bioquímicos Y Fisiológicos
Cytidine 5'-tetraphosphate has various biochemical and physiological effects on cells. It is involved in the regulation of cell growth and differentiation and is also essential for the maintenance of cell membrane integrity. Cytidine 5'-tetraphosphate is also involved in the regulation of metabolic pathways, including the biosynthesis of nucleotides and phospholipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cytidine 5'-tetraphosphate is a vital nucleotide that is required for various biological processes. Its availability is crucial for the proper functioning of cells. However, the synthesis of Cytidine 5'-tetraphosphate is an energy-intensive process that requires ATP. Therefore, the availability of ATP can limit the synthesis of Cytidine 5'-tetraphosphate in cells.
Direcciones Futuras
There are several future directions for research on Cytidine 5'-tetraphosphate. One area of research is the regulation of Cytidine 5'-tetraphosphate synthesis in cells. The factors that regulate Cytidine 5'-tetraphosphate synthesis are not well understood, and further research is needed to elucidate the mechanisms involved.
Another area of research is the role of Cytidine 5'-tetraphosphate in the regulation of gene expression. Cytidine 5'-tetraphosphate has been shown to regulate the activity of RNA polymerase, but the mechanisms involved are not well understood.
Finally, the role of Cytidine 5'-tetraphosphate in the regulation of metabolic pathways is an area of active research. Cytidine 5'-tetraphosphate is involved in the biosynthesis of nucleotides and phospholipids, and further research is needed to understand the mechanisms involved and the regulation of these pathways.
Conclusion
In conclusion, Cytidine 5'-tetraphosphate is a vital nucleotide that plays a crucial role in various biological processes. Its synthesis is an energy-intensive process that requires ATP, and its availability is essential for the proper functioning of cells. Cytidine 5'-tetraphosphate is involved in the regulation of gene expression, cell growth, and differentiation and is also essential for the maintenance of cell membrane integrity. There are several future directions for research on Cytidine 5'-tetraphosphate, including the regulation of Cytidine 5'-tetraphosphate synthesis, the role of Cytidine 5'-tetraphosphate in the regulation of gene expression, and the role of Cytidine 5'-tetraphosphate in the regulation of metabolic pathways.
Métodos De Síntesis
Cytidine 5'-tetraphosphate is synthesized from Cytidine 5'-tetraphosphate by the enzyme Cytidine 5'-tetraphosphate synthase. This enzyme catalyzes the transfer of an amino group from glutamine to UTP, resulting in the formation of Cytidine 5'-tetraphosphate. The synthesis of Cytidine 5'-tetraphosphate is an energy-intensive process that requires ATP.
Aplicaciones Científicas De Investigación
Cytidine 5'-tetraphosphate has been extensively studied for its role in various biological processes. It has been shown to be involved in the regulation of gene expression, cell growth, and differentiation. Cytidine 5'-tetraphosphate is also involved in the regulation of metabolic pathways, including the biosynthesis of nucleotides and phospholipids.
Propiedades
Número CAS |
10592-99-1 |
|---|---|
Nombre del producto |
Cytidine 5'-tetraphosphate |
Fórmula molecular |
C9H17N3O17P4 |
Peso molecular |
563.14 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N3O17P4/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
ZBQGNTDXMLQDQJ-XVFCMESISA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Otros números CAS |
10592-99-1 |
Sinónimos |
cytidine 5'-tetraphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
